molecular formula C8H10N4 B13248482 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No.: B13248482
M. Wt: 162.19 g/mol
InChI Key: ARYFZRKKSXOTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1779938-29-2) is a high-value chemical scaffold for drug discovery and biomedical research. This compound features the [1,2,4]triazolo[1,5-a]pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities . Specifically, derivatives of this fused bicyclic heterocycle have been identified as potent inhibitors of receptor tyrosine kinases, including Axl, which play a critical role in cancer cell proliferation, survival, and invasion . This makes this compound a promising lead compound for the development of targeted therapies for various cancers, such as acute myeloid leukemia, breast cancer, and colon cancer . The 1,2,4-triazole moiety is recognized for its significant pharmacological profile, which often includes antibacterial, antifungal, and anticancer properties, underlining the broad research potential of this compound . Researchers can utilize this amine-functionalized scaffold as a key building block for further synthetic elaboration and structure-activity relationship (SAR) studies. The compound is supplied with guaranteed purity and stability. This product is intended for research purposes in a laboratory setting only.

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

8-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-2-6-4-3-5-12-7(6)10-8(9)11-12/h3-5H,2H2,1H3,(H2,9,11)

InChI Key

ARYFZRKKSXOTQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CN2C1=NC(=N2)N

Origin of Product

United States

Preparation Methods

Reaction Overview

  • Starting Material: 1-amino-2-imino-pyridine derivatives
  • Reagents: Carboxylic acids (e.g., acetic acid)
  • Conditions: Microwave irradiation at 120°C, 250 W, for 15–25 minutes
  • Solvent: Ethanol (EtOH) or acetic acid (AcOH)

Reaction Mechanism

The process involves nucleophilic attack of the amino group on the imino-pyridine, followed by cyclization facilitated by microwave energy, leading to the formation of the fused triazolopyridine ring system.

Data Summary

Entry Solvent Method Time Yield (%) Reference
1 Acetic acid Heating 3 h 74
2 Ethanol Microwave 25 min 89
3 Ethanol Microwave 15 min 92
4 Ethanol Microwave 15 min 92

Note: Microwave irradiation significantly accelerates the reaction, increasing yields and reducing reaction times compared to conventional heating.

Key Findings

  • Microwave-assisted synthesis yields over 90% of the target compound within 15-25 minutes.
  • The use of acetic acid as both solvent and reactant enhances cyclization efficiency.
  • Optimization of solvent and energy input is crucial for maximizing yield and purity.

Oxidative Cyclization Using Aromatic and Heterocyclic Precursors

Another approach involves oxidative cyclization of suitable pyridine derivatives with hydrazines or amino precursors under oxidative conditions, often employing molecular oxygen or oxidants like acetic acid.

Representative Procedure

  • Starting Materials: N-Amino-2-imino-pyridine derivatives
  • Reagents: Aromatic isothiocyanates, aldehydes, or β-dicarbonyl compounds
  • Conditions: Reflux in ethanol with acetic acid, or under oxygen atmosphere at elevated temperatures (~130°C)

Example Data

Entry Substrate Reagent Atmosphere Temperature Yield (%) Reference
1 N-Amino-2-imino-pyridine Phenyl isothiocyanate Air 130°C 90
2 N-Amino-2-imino-pyridine Ethyl acetoacetate O₂ 130°C 94

Note: The oxidative environment promotes cyclization and formation of the fused heterocycle, with yields often exceeding 90%.

Mechanistic Insights

The process involves nucleophilic addition of amino groups to electrophilic centers, followed by oxidative dehydrogenation to close the heterocyclic ring, often facilitated by oxygen or other oxidants.

Multi-Component and Condensation Strategies

Recent methods utilize multi-component reactions involving amino-pyridine derivatives, carboxylic acids, and β-dicarbonyl compounds under solvent conditions with catalytic acids.

Representative Protocol

  • Reagents: 1-Amino-2-imino-pyridine derivatives, cyclic β-diketones
  • Conditions: Ethanol, acetic acid (6 equivalents), oxygen atmosphere at 130°C for 18 hours

Results

Entry Substrate Product Yield (%) Reference
1 1a + 5a Pyrazolo[1,5-a]pyridine 80–87
2 1b + 5b Similar heterocycle 79–90

Note: These multi-component reactions are versatile, providing access to various fused heterocycles with high efficiency.

Summary of Key Preparation Techniques

Method Advantages Limitations Typical Yield Reaction Time
Microwave-assisted cyclization Rapid, high yields, environmentally friendly Requires specialized equipment >90% 15–25 min
Oxidative cyclization Broad substrate scope, high yields Elevated temperature, oxygen atmosphere >90% 2–18 h
Multi-component condensation Versatile, high yield, straightforward Longer reaction times 80–90% 18 h

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazolopyridines.

Mechanism of Action

The mechanism of action of 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor for enzymes like JAK1 and JAK2, which are involved in signaling pathways related to inflammation and immune responses . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and modulating the associated biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine with analogous compounds:

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 8-Ethyl C₈H₁₀N₄ 162.19 Moderate lipophilicity; potential for CNS penetration due to small size .
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 5-Bromo C₆H₅BrN₄ 213.03 Enhanced reactivity for cross-coupling reactions; higher molecular weight .
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine 5,8-Dimethoxy C₇H₉N₅O₂ 195.18 Improved solubility due to methoxy groups; pyrimidine core .
Filgotinib (N-(5-{4-[(1,1-dioxidothiomorpholino)methyl]phenyl}-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide) Thiomorpholine and cyclopropane carboxamide C₂₄H₂₆N₆O₃S 478.57 Clinically approved JAK1 inhibitor; bulky substituents enhance target specificity .

Key Observations :

  • Ethyl vs.
  • Methoxy Groups : Methoxy-substituted derivatives (e.g., 5,8-dimethoxy) exhibit higher solubility but lower lipophilicity than the ethyl analog, impacting membrane permeability .
  • Complex Substituents : Filgotinib’s thiomorpholine and carboxamide groups confer high target affinity but increase molecular weight, limiting blood-brain barrier penetration .

Critical Analysis :

  • The ethyl group’s compact structure may favor kinase binding pockets, as seen in JAK2 inhibitors like 8-(4-methylsulfonylphenyl)-N-(4-morpholin-4-ylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine (PDB: 4AQC) .
  • Bromine and sulfonamide substituents enhance reactivity and herbicidal activity but may reduce bioavailability due to increased polarity .

Biological Activity

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure is characterized by its unique triazole and pyridine rings, which contribute to its biological activity.

PropertyValue
Chemical Formula C₈H₁₄N₄
Molecular Weight 166.23 g/mol
IUPAC Name 2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine
PubChem CID 71695325

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer).
  • IC₅₀ Values : The compound exhibited varying degrees of potency against these cell lines, with IC₅₀ values indicating effective concentrations for inhibiting cell proliferation.

Antimicrobial Activity

The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

MicroorganismActivity
E. coli Inhibitory
S. aureus Inhibitory
A. flavus Inhibitory
A. niger Inhibitory

Studies indicate that the presence of specific substituents on the triazole ring enhances its antimicrobial efficacy.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's. It has been shown to reduce oxidative stress and improve cognitive function in animal models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : The compound may inhibit key kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : It promotes apoptotic pathways in cancer cells through the activation of caspases.
  • Antioxidant Activity : The compound exhibits antioxidant properties that protect neuronal cells from oxidative damage.

Case Studies

Recent research has focused on the application of this compound in various therapeutic contexts:

  • Study on Cancer Treatment : A recent study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
  • Neuroprotective Study : An animal study showed that administration of the compound improved memory retention and reduced amyloid plaque formation.

Q & A

Q. What are the established synthetic routes for 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine?

The compound can be synthesized via cyclization of 3-aminopyridine derivatives with ethyl-containing precursors. A one-pot method, analogous to 5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine synthesis, involves reacting 4-ethylpyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by cyclization with trifluoroacetic anhydride (TFAA) . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires precise control of reaction stoichiometry and temperature (70–90°C).

Q. How is the molecular structure of this compound validated?

Structural confirmation relies on spectroscopic techniques:

  • NMR : Distinct signals for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and triazolopyridine protons (δ 7.5–9.0 ppm) .
  • Mass spectrometry : Molecular ion peak (m/z) matching the molecular weight (e.g., 177.2 g/mol for C8H11N5) and fragmentation patterns consistent with the triazole ring cleavage .
  • X-ray crystallography (if crystalline): Planar triazolopyridine core with ethyl substituent orientation confirmed by bond angles and torsion angles .

Advanced Research Questions

Q. How do substituent positions (e.g., ethyl at C8) influence the compound’s reactivity in nucleophilic substitutions?

The ethyl group at C8 introduces steric hindrance, reducing electrophilic aromatic substitution (EAS) reactivity at adjacent positions. Computational studies (DFT) predict electron density redistribution, favoring regioselective reactions at C5 or C6. Experimental validation involves comparing reaction rates with methyl or halogen-substituted analogs .

Q. What strategies resolve contradictions in biological activity data across derivatives?

Discrepancies in enzyme inhibition (e.g., kinase assays) may arise from:

  • Solubility differences : Ethyl groups enhance lipophilicity, requiring DMSO concentrations >5% for in vitro assays, which may artifactually suppress activity .
  • Metabolic stability : Hepatic microsome assays (human/rat) quantify CYP450-mediated degradation, with LC-MS/MS tracking metabolite formation (e.g., oxidative deethylation) .
  • Structural analogs : Compare 8-Ethyl with 5-Methyl derivatives to isolate substituent-specific effects .

Q. How to optimize HPLC methods for quantifying 8-Ethyl derivatives in complex matrices?

  • Column : C18 (5 µm, 250 × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : UV at 254 nm (triazole absorption band) or MS/MS for enhanced specificity.
  • Validation : Linearity (R² >0.99), LOD/LOQ (<0.1 µg/mL), and recovery (>95%) assessed via spiked plasma/serum samples .

Q. What computational models predict the compound’s binding to adenosine A2A receptors?

Molecular docking (AutoDock Vina) using receptor crystal structures (PDB: 5IU4) identifies key interactions:

  • Ethyl group hydrophobicity complements receptor subpocket residues (e.g., Phe168).
  • Triazole NH forms hydrogen bonds with Glu168. MD simulations (100 ns) assess binding stability (RMSD <2 Å) .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Catalyst screening : Copper(I) iodide or Pd/C enhances cyclization efficiency (yield increase from 45% to 72% in pilot studies) .
  • Flow chemistry : Continuous reactors minimize intermediate degradation (residence time <30 min at 100°C) .

Q. What analytical techniques differentiate polymorphs of this compound?

  • PXRD : Distinct diffraction peaks for Form I (2θ = 12.4°, 15.7°) vs. Form II (2θ = 10.9°, 14.2°).
  • DSC : Melting endotherms (Form I: 215°C; Form II: 198°C) correlate with stability under accelerated conditions (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.